molecular formula C7H3F2NO B1422714 2,4-Difluoro-6-hydroxybenzonitrile CAS No. 1261793-35-4

2,4-Difluoro-6-hydroxybenzonitrile

Cat. No.: B1422714
CAS No.: 1261793-35-4
M. Wt: 155.1 g/mol
InChI Key: JFDPPOHMSFGSLN-UHFFFAOYSA-N
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Description

Overview of Fluorinated Aromatic Compounds in Chemical Research

Fluorinated aromatic compounds, a class of organofluorine compounds, have become indispensable in modern chemical research and industry. nih.govsigmaaldrich.com The introduction of fluorine atoms into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. sigmaaldrich.comuni.lu Fluorine's high electronegativity, the strongest of all elements, creates a highly polarized carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.gov This bond imparts increased thermal stability and resistance to oxidation and chemical degradation. uni.lunih.gov

These unique characteristics make fluorinated aromatics highly valuable in diverse fields. In pharmaceuticals, they are used to enhance drug efficacy, metabolic stability, and bioavailability. sigmaaldrich.comacs.org The presence of fluorine can increase lipophilicity, aiding the transport of drugs across biological membranes, and can block metabolic pathways, extending the drug's active lifetime. sigmaaldrich.com It is estimated that approximately 20-25% of all approved small molecule pharmaceuticals contain fluorine. researchgate.netnih.gov Notable examples include the antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil. sigmaaldrich.comnih.gov

In materials science, fluorinated aromatics are key components in the creation of advanced materials like fluoropolymers, such as the well-known Polytetrafluoroethylene (PTFE). sigmaaldrich.com These materials exhibit exceptional chemical resistance and thermal stability. sigmaaldrich.com Furthermore, these compounds are utilized in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and specialized lubricants and coatings. sigmaaldrich.comgneechem.com The agrochemical industry also relies heavily on fluorinated aromatics for developing potent and stable pesticides and herbicides. sigmaaldrich.comacs.org

Significance of Benzonitrile (B105546) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzonitrile derivatives, characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group, are a cornerstone of organic synthesis and medicinal chemistry. researchgate.net The benzonitrile unit is a versatile chemical handle and a valuable precursor for a multitude of other functional groups and complex molecules. researchgate.netfishersci.cawikipedia.org It can be readily converted into amides, amines, and carboxylic acids through reactions like hydrolysis and reduction. wikipedia.org For instance, reaction with amines yields N-substituted benzamides, and hydrogenation can produce benzylamine (B48309). wikipedia.org Benzonitriles also form coordination complexes with transition metals, which serve as useful and labile intermediates in various catalytic cycles. researchgate.netwikipedia.org

In the realm of medicinal chemistry, the nitrile group is a significant pharmacophore. It is present in numerous pharmaceuticals, including drugs for treating cancer, diabetes, and depression. The nitrile group can act as a bioisostere for a carbonyl group, mimicking its ability to act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. This is exemplified in non-steroidal aromatase inhibitors like anastrozole, used in breast cancer therapy, where the nitrile group is essential for inhibiting the enzyme. Furthermore, the polar nature of the nitrile can enhance water solubility and shield a drug molecule from oxidative metabolism, thereby improving its pharmacokinetic profile. The structural rigidity and electronic properties of the benzonitrile scaffold make it a privileged structure in the design of new therapeutic agents.

Structural Elucidation and Naming Conventions of 2,4-Difluoro-6-hydroxybenzonitrile and Related Isomers

The compound This compound is a polysubstituted aromatic molecule. Its structure consists of a central benzene ring to which a nitrile group (-C≡N), a hydroxyl group (-OH), and two fluorine atoms (-F) are attached. The numbering of the benzene ring begins at the carbon atom bearing the nitrile group (position 1), and proceeds around the ring to give the substituents the lowest possible locants. Following IUPAC nomenclature, the formal name is derived by identifying the principal functional group, which is the nitrile, giving the parent name "benzonitrile". The substituents are then named and numbered accordingly. For this compound, the hydroxyl group is at position 6, and the fluorine atoms are at positions 2 and 4.

Several structural isomers of difluorohydroxybenzonitrile exist, differing only in the arrangement of the substituents on the benzene ring. These isomers can exhibit distinct physical and chemical properties due to the different electronic and steric environments created by the substituent positions. A few notable isomers are detailed below.

Isomer NameOther NamesMolecular FormulaCAS NumberKey Structural Features
This compound 6-Cyano-3,5-difluorophenolC₇H₃F₂NO1261793-35-4Fluorine atoms are ortho and para to the nitrile group. The hydroxyl group is ortho to the nitrile.
2,6-Difluoro-4-hydroxybenzonitrile (B48942) 4-Cyano-3,5-difluorophenolC₇H₃F₂NO123843-57-2 nih.govgneechem.comFluorine atoms are ortho to the nitrile group and meta to the hydroxyl group.
3,5-Difluoro-4-hydroxybenzonitrile 4-Cyano-2,6-difluorophenolC₇H₃F₂NO2967-54-6Fluorine atoms are meta to the nitrile group and ortho to the hydroxyl group.
2,3-Difluoro-4-hydroxybenzonitrile 4-Cyano-2,3-difluorophenolC₇H₃F₂NO126162-38-7Fluorine atoms are adjacent (ortho) to each other.

This table is based on data from public chemical databases and supplier information.

Historical Context and Early Research on Difluorohydroxybenzonitriles

The history of this compound is situated within the broader narrative of organofluorine chemistry, which began even before the isolation of elemental fluorine in 1886 by Henri Moissan. Early work in the 19th century included the first synthesis of an organofluorine compound by nucleophilic halogen exchange. The development of methods for introducing fluorine into aromatic rings, such as the Schiemann reaction in the 1920s, was a significant milestone. nih.gov

The industrial production of organofluorine compounds gained momentum in the 1930s with the commercialization of chlorofluorocarbons (Freons) by DuPont. Research intensified during World War II as part of the Manhattan Project, leading to new fluorination techniques. The discovery in the 1950s that fluorinated corticosteroids exhibited enhanced biological activity sparked widespread interest in incorporating fluorine into pharmaceuticals, a trend that continues to this day. acs.orgresearchgate.net

Specific early research on difluorohydroxybenzonitriles as a distinct class is not extensively documented in landmark historical accounts but is embedded within the progress of synthetic methodologies for creating complex fluorinated molecules. The synthesis of these compounds relies on established reactions in organic chemistry. For example, a synthetic route to the isomer 2,3-difluoro-4-hydroxybenzonitrile involves the reaction of 4-ethoxy-2,3-difluorobenzaldehyde (B176945) with hydroxylamine-O-sulfonic acid to form the corresponding nitrile, followed by dealkylation with aluminum chloride to yield the final hydroxynitrile product. This type of multi-step synthesis is characteristic of the research efforts to build libraries of novel fluorinated compounds for potential use as pharmaceutical or agrochemical intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDPPOHMSFGSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Difluoro 6 Hydroxybenzonitrile

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 2,6-Difluoro-4-hydroxybenzonitrile (B48942) identifies two primary precursors: 3,5-Difluoroaniline (B1215098) and 3,5-Difluoroanisole.

From 3,5-Difluoroaniline : This pathway involves the transformation of the aniline's amino group and the introduction of bromo-substituents, which act as intermediates for subsequent functional group interconversions. The core transformations outlined are bromination, diazotization-hydrolysis, and cyanidation to construct the target molecule. researchgate.net

From 3,5-Difluoroanisole : This route utilizes the methoxy (B1213986) group as a protected hydroxyl and a director for electrophilic substitution. The key step involves carboxylation, followed by conversion of the resulting carboxylic acid to a nitrile and subsequent demethylation to yield the final phenol (B47542). google.com

These two precursors offer different strategic advantages in terms of reactivity, regioselectivity, and reaction conditions.

A synthetic route starting from 3,5-difluoroaniline involves a sequence of bromination, diazotization-hydrolysis, and cyanidation to yield 2,6-difluoro-4-hydroxybenzonitrile. researchgate.net This multi-step process requires careful control of each reaction to achieve the desired substitution pattern.

The initial step in this synthetic sequence is the bromination of the aniline (B41778) precursor. The amino group (-NH₂) in 3,5-difluoroaniline is a strongly activating, ortho-, para-directing group. This directs incoming electrophiles, such as bromine, to the positions ortho (C2, C6) and para (C4) to the amino group.

To achieve the substitution pattern required for the synthesis of 2,6-difluoro-4-hydroxybenzonitrile, a specific bromination is required. Research indicates that the bromination of a related compound, 2,4-difluoroaniline, can be controlled to produce 2-bromo-4,6-difluoroaniline. google.com In the case of 3,5-difluoroaniline, the reaction with a brominating agent like elemental bromine in a suitable solvent would be expected to substitute the hydrogen at the C4 position, which is para to the amino group and activated by it. This would yield 4-bromo-3,5-difluoroaniline (B1271886) as a key intermediate.

Reaction StepPrecursorReagentProductRef.
Bromination3,5-DifluoroanilineBromine4-Bromo-3,5-difluoroaniline researchgate.net

The second stage involves the conversion of the amino group of the brominated intermediate into a hydroxyl group. This is typically achieved through a diazotization reaction followed by hydrolysis. The amino group of 4-bromo-3,5-difluoroaniline is first treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like phosphoric acid, to form a diazonium salt. researchgate.net

This diazonium salt is generally unstable and is immediately subjected to hydrolysis. Heating the aqueous solution of the diazonium salt facilitates the replacement of the diazonium group (-N₂⁺) with a hydroxyl group (-OH), releasing nitrogen gas. Research into the synthesis of 2,6-difluoro-4-hydroxybenzonitrile has identified optimal conditions for this step to ensure high conversion rates. researchgate.net The product of this step is 4-bromo-3,5-difluorophenol (B1277710).

Table 1: Optimized Conditions for Diazotization-Hydrolysis

Parameter Optimal Condition
n(4-bromo-3,5-difluoroaniline) : n(H₂O) 1 : 30
n(4-bromo-3,5-difluoroaniline) : n(phosphoric acid) 1 : 6
n(4-bromo-3,5-difluoroaniline) : n(copper sulfate (B86663) pentahydrate) 1 : 1.0

Data sourced from a study on the synthesis of 2,6-difluoro-4-hydroxycyanobenzene. researchgate.net

The final step in this sequence is cyanidation, which introduces the nitrile (-CN) functionality to the aromatic ring to form the final product. Starting from the 4-bromo-3,5-difluorophenol intermediate, the bromo-substituent is replaced with a cyano group. This transformation can be accomplished using a nucleophilic substitution reaction, often catalyzed by a copper(I) salt, a process known as the Rosenmund–von Braun reaction.

For instance, reacting the brominated phenol with copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or DMSO would facilitate the displacement of the bromide ion with a cyanide ion. This reaction forms the benzonitrile (B105546) structure. The reaction of 2,4-difluorobromobenzene with sodium cyanide, using a combined catalyst of cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine, has been shown to produce 2,4-difluorobenzonitrile (B34149) in high yield, demonstrating a relevant cyanidation technique. google.com A similar strategy would be applied to the brominated phenol intermediate to complete the synthesis.

An alternative and well-documented synthetic pathway to 2,6-difluoro-4-hydroxybenzonitrile starts with 3,5-difluoroanisole. google.com This method leverages the directing effect of the methoxy group and avoids the direct handling of aniline precursors. The synthesis involves carboxylation, conversion to the nitrile, and finally demethylation.

The initial step in this route is the carboxylation of 3,5-difluoroanisole. The methoxy group (-OCH₃) is an ortho-, para-director. In this reaction, a carboxyl group (-COOH) is introduced onto the aromatic ring. The reaction is directed to the position para to the methoxy group (C4), leading to the formation of 2,6-difluoro-4-methoxybenzoic acid. google.com This transformation is a crucial step that establishes the substitution pattern of the final product. The subsequent steps, as described in the literature, involve converting this benzoic acid derivative into the corresponding nitrile and then demethylating the methoxy group to yield the target 2,6-difluoro-4-hydroxybenzonitrile. google.com

Table 2: Synthetic Route from 3,5-Difluoroanisole

Step Intermediate Transformation
1 3,5-Difluoroanisole Carboxylation
2 2,6-Difluoro-4-methoxybenzoic Acid Conversion to Nitrile
3 2,6-Difluoro-4-methoxybenzonitrile (B50328) Demethylation
4 2,6-Difluoro-4-hydroxybenzonitrile Final Product

This synthetic pathway is documented in scientific literature. google.com

Synthesis from 3,5-Difluoroanisole

Conversion to 2,6-Difluoro-4-methoxybenzonitrile

The synthesis of 2,4-difluoro-6-hydroxybenzonitrile often proceeds through a methoxy-protected intermediate, 2,6-difluoro-4-methoxybenzonitrile. This conversion is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com In this type of reaction, an electron-rich nucleophile displaces a leaving group on an electron-deficient aromatic ring. wikipedia.org

The starting material, 2,6-difluorobenzonitrile (B137791), is rendered susceptible to nucleophilic attack by the electron-withdrawing properties of the nitrile group and the two fluorine atoms. masterorganicchemistry.com The reaction generally involves the treatment of 2,6-difluorobenzonitrile with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent. The methoxide ion acts as the nucleophile, attacking the carbon atom at the 4-position of the benzene (B151609) ring, leading to the displacement of the fluoride (B91410) ion at that position. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the reaction. wikipedia.org

In a similar context, studies on di- and tri-fluorine-substituted benzaldehydes have shown that in the presence of a basic medium and methanol (B129727) as a solvent, nucleophilic aromatic substitution readily occurs, with a methoxy group replacing a fluorine atom at the para position. acgpubs.org This principle is directly applicable to the methoxylation of 2,6-difluorobenzonitrile to yield 2,6-difluoro-4-methoxybenzonitrile.

Demethylation for Hydroxybenzonitrile Formation

The final step in this particular synthetic route is the demethylation of 2,6-difluoro-4-methoxybenzonitrile to yield the target compound, this compound. This process involves the cleavage of the ether bond to unmask the hydroxyl group.

A common and effective method for this demethylation is the use of strong Lewis acids, such as aluminum chloride (AlCl₃). nih.govosti.gov The reaction is typically carried out by heating a mixture of 2,6-difluoro-4-methoxybenzonitrile with aluminum chloride. nih.gov The Lewis acid coordinates to the oxygen atom of the methoxy group, making it a better leaving group and facilitating the cleavage of the methyl-oxygen bond. The reaction of 2,6-dimethoxyphenol (B48157) in the presence of aluminum chloride at elevated temperatures has been shown to result in the selective cleavage of one of the methoxy groups. osti.gov

In a specific example of the synthesis of 2,6-difluoro-4-hydroxybenzonitrile, the precursor (referred to as compound 27, which is 2,6-difluoro-4-methoxybenzonitrile) is heated with a mixture of aluminum chloride and sodium chloride to 180°C. nih.gov The sodium chloride is added to lower the melting point of the mixture and improve its homogeneity. After the reaction is complete, the product is isolated through a workup procedure involving extraction and acidification. nih.gov

Table 1: Reagents and Conditions for Demethylation

ReagentRoleTypical Conditions
Aluminum Chloride (AlCl₃)Lewis acid catalystHeated mixture, often to high temperatures (e.g., 180°C)
Sodium Chloride (NaCl)Co-reagent to lower melting pointUsed in conjunction with AlCl₃
EtherExtraction solventUsed during workup to isolate the product
Sodium Hydroxide (B78521) (NaOH)Base for extractionUsed to separate the phenolic product from non-acidic impurities
Hydrochloric Acid (HCl)Acid for acidificationUsed to protonate the phenoxide and precipitate the final product

This table is generated based on the data from the provided text.

Alternative Synthetic Routes and Novel Approaches

Beyond the methoxy-protected route, researchers are continuously exploring alternative and more efficient synthetic strategies.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govnih.govichem.md While a specific one-pot synthesis for this compound is not extensively documented in the provided search results, the principles of one-pot reactions are widely applied in the synthesis of complex organic molecules, including substituted benzonitriles and other nitrogen-containing heterocycles. nih.govnih.govichem.mdrsc.orguctm.edu

For instance, one-pot, multi-component reactions are employed for the synthesis of highly functionalized pyrroles and benzimidazoles. nih.govichem.mductm.edu These strategies often involve a cascade of reactions, such as condensation, cyclization, and aromatization, occurring sequentially in the same pot. rsc.org The development of a one-pot protocol for this compound could potentially involve the reaction of a suitably substituted fluorinated precursor with a cyanide source and other reagents under conditions that promote the desired transformations in a single operation.

The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Several catalyst-mediated approaches have been reported for the synthesis of this compound and its precursors.

One proposed method for the synthesis of 2,6-difluoro-4-hydroxycyanobenzene involves taking 3,5-difluoroaniline as a raw material, which undergoes bromination, diazotization hydrolysis, and cyanidation. researchgate.net The diazotization hydrolysis step is optimized using a copper sulfate pentahydrate catalyst. researchgate.net Another approach involves the synthesis of N-alkyl substituted benzimidazoquinazolinones through a copper-catalyzed C-N bond formation protocol. nih.gov

Palladium catalysts are also widely used in cyanation reactions. For example, a method for synthesizing 2,6-difluorobenzonitrile involves the reaction of 2,6-difluorobromobenzene with K₄[Fe(CN)₆]·3H₂O in the presence of a palladium catalyst.

Table 2: Catalysts in the Synthesis of and Precursors to this compound

CatalystReaction TypeStarting MaterialProduct
Copper Sulfate PentahydrateDiazotization Hydrolysis4-bromo-3,5-difluoroanilineIntermediate for 2,6-difluoro-4-hydroxycyanobenzene
Palladium CatalystCyanation2,6-difluorobromobenzene2,6-difluorobenzonitrile
Copper(II) AcetateC-N Bond Formation3-(2-aminophenyl)quinazolin-4(3H)-oneN-alkyl benzimidazoquinazolinones

This table is generated based on the data from the provided text.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful control of reaction parameters is essential.

Temperature is a critical factor in the synthesis of this compound and its intermediates. For the demethylation of 2,6-difluoro-4-methoxybenzonitrile using aluminum chloride, the reaction is conducted at a high temperature of 180°C to ensure the reaction proceeds to completion. nih.gov In the synthesis of 2,6-difluorobenzonitrile from 2,6-dichlorobenzonitrile (B3417380), a two-step temperature profile is employed, with the first step at 170-175°C and the second at 230°C.

The optimal temperature can vary significantly depending on the specific reaction. For the diazotization hydrolysis step in the synthesis of 2,6-difluoro-4-hydroxycyanobenzene, a much milder temperature of 70°C is found to be optimal. researchgate.net Similarly, the palladium-catalyzed cyanation of 2,6-difluorobromobenzene is carried out at a temperature range of 100-160°C.

While many of these syntheses are performed at atmospheric pressure, pressure control can be a crucial parameter in certain reactions, such as those involving gaseous reagents or aiming to influence reaction equilibria. For some related syntheses, elevated pressures are utilized to enhance reaction rates and yields.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is a critical factor in the synthesis of this compound and its precursors, significantly impacting reaction rates, yields, and the profile of impurities. The ideal solvent should dissolve the reactants to an appropriate extent, remain inert under the reaction conditions, and facilitate product separation.

In the synthesis of related fluorinated aromatics, various solvents have been employed with differing degrees of success. For instance, in the bromination of fluorophenols, a common precursor to hydroxynitriles, chloroform (B151607) has been utilized as a solvent. google.com For cyanation reactions, which are key to introducing the nitrile group, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) have been shown to be effective. google.com In other related syntheses, such as the Vilsmeier-Haack reaction for preparing hydroxybenzaldehydes, acetonitrile (B52724) has been a preferred solvent. google.com

The synthesis of 3,5-difluorophenol, a potential starting material, has been described using a one-pot reaction in a solvent under the action of an alkali. patsnap.com One patent describes the use of toluene (B28343) as a solvent for the extraction and purification of 3,5-difluorophenol, achieving a high yield and purity. patsnap.com Another example demonstrates the synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide where the reaction of the dinitro precursor with tetrabutylammonium (B224687) fluoride was carried out in tetrahydrofuran (B95107) (THF), while the reaction with cesium fluoride used acetonitrile (MeCN). mdpi.com

The following table summarizes the solvents used in the synthesis of precursors and related compounds, highlighting the variety of solvent classes that can be employed depending on the specific reaction step.

Table 1: Solvent Selection in the Synthesis of Precursors and Related Compounds

Reaction StepPrecursor/Related CompoundSolventObservationReference
Bromination3-FluorophenolChloroformUsed for the bromination to form 4-bromo-3-fluorophenol. google.com
Cyanation2-Fluoro-4-nitrobromobenzeneN-Methyl-2-pyrrolidone (NMP)Effective for the conversion of a bromo- intermediate to a nitrile. google.com
Benzylation2,4-Dihydroxybenzaldehyde (B120756)AcetonitrileUsed in the selective benzylation of a dihydroxybenzaldehyde. google.com
Hydrolysis2,4,6-Trifluorobenzoic acidTolueneUsed for extraction and purification of the resulting 3,5-difluorophenol. patsnap.com
Fluorination4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxideTetrahydrofuran (THF) / Acetonitrile (MeCN)THF was used with tetrabutylammonium fluoride, while MeCN was used with cesium fluoride. mdpi.com

Reagent Stoichiometry and Concentration Effects

The precise control of reagent stoichiometry and concentration is paramount in maximizing the yield of this compound and minimizing the formation of byproducts. An excess of a particular reagent may lead to side reactions, while an insufficient amount can result in incomplete conversion of the starting material.

One of the documented synthetic routes to a related compound, 2,6-difluoro-4-hydroxybenzonitrile, involves the diazotization hydrolysis of 4-bromo-3,5-difluoroaniline. researchgate.net For this specific step, optimal molar ratios of the reactants have been determined to be crucial for the reaction's success. researchgate.net The established optimal conditions for this diazotization hydrolysis are presented in the table below.

Table 2: Optimized Reagent Stoichiometry for Diazotization Hydrolysis of 4-bromo-3,5-difluoroaniline

ReactantMolar Ratio (relative to 4-bromo-3,5-difluoroaniline)Reference
Water (H₂O)30 researchgate.net
Phosphoric acid (H₃PO₄)6 researchgate.net
Copper sulfate pentahydrate (CuSO₄·5H₂O)1.0 researchgate.net

In a different synthetic approach, the preparation of 4-benzyloxy-2-hydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde involves the use of potassium fluoride and benzyl (B1604629) chloride. google.com The stoichiometry in this case was 1.16 moles of the dihydroxybenzaldehyde to 2.30 moles of potassium fluoride and 2.03 moles of benzyl chloride, indicating a significant excess of the fluorinating agent and a near two-fold excess of the alkylating agent. google.com

The concentration of reactants also plays a vital role. For instance, in the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158), the diazotization of 2-fluoro-4-nitroaniline (B181687) is carried out in a 20% by weight sulfuric acid solution, and a 30% by weight aqueous solution of sodium nitrite is added dropwise. google.com This controlled addition and specific concentration help to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of synthetic intermediates and the final this compound product are essential to achieve the desired purity for subsequent applications. Common techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical for effective recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For instance, in the synthesis of 4-bromo-3-fluorophenol, an intermediate in the synthesis of fluoro-4-hydroxybenzonitriles, the crude product is recrystallized from petroleum ether (boiling point 40-60 °C). google.com In another example, crude 2-fluoro-4-nitrobenzonitrile was purified by recrystallization from toluene to yield a product with a purity of 99.0%. google.com

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For example, the purification of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide was achieved by column chromatography on silica (B1680970) gel using a mixture of carbon tetrachloride and chloroform (2:1, v/v) as the eluent. mdpi.com The purification of related fluorinated phenols, such as 3,4,5-trifluoro phenol, has been addressed by azeotropic rectification, a specialized distillation technique, to remove close-boiling-point impurities. google.comgoogle.com

The purification of intermediates is also crucial. For example, after the synthesis of 3,5-difluorophenol, the product is extracted with an organic solvent like chloroform or toluene, and then purified by rectification. patsnap.com

Table 3: Purification Techniques for Intermediates and Related Compounds

CompoundPurification MethodSolvent/EluentObservationsReference
4-Bromo-3-fluorophenolRecrystallizationPetroleum ether (bp 40-60 °C)Effective for purifying the crude product. google.com
2-Fluoro-4-nitrobenzonitrileRecrystallizationTolueneYielded 99.0% pure product. google.com
4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxideColumn ChromatographyCarbon tetrachloride/Chloroform (2:1, v/v)Used silica gel as the stationary phase. mdpi.com
3,5-DifluorophenolExtraction and RectificationToluene or ChloroformUsed for isolation and purification. patsnap.com
3,4,5-Trifluoro phenolAzeotropic RectificationInert solventEmployed to remove close-boiling-point impurities. google.comgoogle.com

Reaction Chemistry and Derivatization of 2,4 Difluoro 6 Hydroxybenzonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a range of addition and hydrolysis reactions.

The electrophilic carbon of the nitrile group readily undergoes attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can add to the nitrile to form imine anions. These intermediates can be subsequently hydrolyzed to yield ketones. For instance, the reaction of a benzonitrile (B105546) with a Grignard reagent, followed by aqueous workup, is a classic method for ketone synthesis.

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are also effective nucleophiles for nitrile reduction. The addition of a hydride ion to the nitrile carbon forms an intermediate imine anion, which can then be further reduced to a primary amine.

NucleophileReagent ExampleIntermediateFinal Product
Carbon NucleophileGrignard Reagent (R-MgX)Imine anionKetone (after hydrolysis)
Hydride NucleophileLithium Aluminum Hydride (LiAlH₄)Imine anionPrimary Amine

This table provides a general overview of nucleophilic additions to nitriles.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form a benzamide (B126) intermediate, which can then be further hydrolyzed to the corresponding benzoic acid. The reaction proceeds through the nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon.

A study on the hydrolysis of the related compound 2,6-difluorobenzonitrile (B137791) demonstrated that the reaction proceeds in a stepwise manner, first to 2,6-difluorobenzamide (B103285) and then to 2,6-difluorobenzoic acid. This suggests a similar pathway for 2,4-Difluoro-6-hydroxybenzonitrile. A patent describing the synthesis of 2,4-difluoro-3-hydroxybenzoic acid mentions a final hydrolysis step of 2,4-difluoro-3-methoxybenzonitrile (B1308175) using hydrobromic acid at temperatures between 90-140 °C to yield the carboxylic acid. google.com This indicates that strong acidic conditions and elevated temperatures are likely required for the complete hydrolysis of the nitrile group in such fluorinated benzonitriles.

Reaction StageProduct
Partial Hydrolysis2,4-Difluoro-6-hydroxybenzamide
Complete Hydrolysis2,4-Difluoro-6-hydroxybenzoic acid

This table outlines the products of nitrile hydrolysis.

The reduction of the nitrile group provides a direct route to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can completely reduce the nitrile to a benzylamine (B48309) derivative. libretexts.org The reaction proceeds through the formation of an intermediate imine which is further reduced.

Alternatively, the reduction can be controlled to stop at the imine or aldehyde stage. Diisobutylaluminum hydride (DIBAL-H) is a common reagent used for the partial reduction of nitriles to aldehydes, proceeding through an imine intermediate that is hydrolyzed upon workup. doubtnut.comchemistrysteps.commasterorganicchemistry.com This method offers a valuable synthetic route to the corresponding benzaldehyde (B42025) derivative.

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)(2,4-Difluoro-6-hydroxyphenyl)methanamine
Diisobutylaluminum Hydride (DIBAL-H)2,4-Difluoro-6-hydroxybenzaldehyde (after hydrolysis)

This table summarizes the reduction products of the nitrile group.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional handle for further molecular modifications. Its acidic proton can be removed by a base to form a phenoxide, a potent nucleophile for ether and ester formation.

The formation of ethers from phenols is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide ion. The phenoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether.

Esterification of the hydroxyl group can be readily accomplished by reacting the phenol with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.

A particularly mild and effective method for both etherification and esterification of phenols is the Mitsunobu reaction. This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid (for esterification) or another alcohol (for etherification). This method is known for its mild conditions and tolerance of various functional groups.

ReactionReagentsProduct Type
Williamson Ether SynthesisAlkyl halide, Base (e.g., K₂CO₃)Ether
EsterificationAcid chloride/anhydride, Base (e.g., Pyridine)Ester
Mitsunobu ReactionAlcohol/Carboxylic acid, PPh₃, DEAD/DIADEther/Ester

This table outlines common methods for derivatizing the hydroxyl group.

The oxidation of phenols can lead to the formation of quinones. The susceptibility of a phenol to oxidation is influenced by the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the fluorine atoms and the nitrile group in this compound, can make the phenol less susceptible to oxidation compared to electron-rich phenols.

However, under appropriate oxidizing conditions, the hydroxyl group can be oxidized. A common reagent for the oxidation of phenols to quinones is Fremy's salt (potassium nitrosodisulfonate). The reaction mechanism is believed to involve the formation of a phenoxy radical intermediate. For phenols with a free para-position, oxidation typically yields a p-benzoquinone. In cases where the para-position is blocked, as in this compound, oxidation, if it occurs, would be expected to lead to an o-benzoquinone.

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding is a critical non-covalent interaction that significantly influences the physical and chemical properties of molecules. spectroscopyonline.combitesizebio.com It involves a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and an electrostatic attraction to another nearby electronegative atom (the acceptor). bitesizebio.comkhanacademy.org In this compound, the hydroxyl group serves as a potent hydrogen bond donor, while the nitrogen atom of the nitrile group, the oxygen of the hydroxyl group, and the fluorine atoms can all act as hydrogen bond acceptors. khanacademy.org

These interactions can occur between molecules (intermolecular) or within the same molecule (intramolecular). khanacademy.org The potential for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom (O-H···F) or nitrile group (O-H···N) can influence the molecule's conformation and the acidity of the hydroxyl proton. While the O-H···F bond is generally considered weak, its presence has been demonstrated in other fluorohydrin systems and can impact molecular conformation. nih.gov

The influence of hydrogen bonding on reactivity is multifaceted. For instance, in nucleophilic aromatic substitution reactions, solvents capable of hydrogen bonding can stabilize charged intermediates and influence reaction rates. researchgate.net Furthermore, hydrogen bonding to the nitrile nitrogen or fluorine atoms by a protic solvent can modulate the electron-withdrawing effect of these groups, thereby affecting the reactivity of the aromatic ring.

Table 1: Potential Hydrogen Bonding Sites in this compound

SiteDonor/Acceptor CapabilityPotential Interaction
Hydroxyl (-OH) Donor and AcceptorIntermolecular H-bonding with solvents or other reagents; Intramolecular H-bonding with ortho-Fluorine or Nitrile group.
Nitrile (-CN) AcceptorIntermolecular H-bonding with protic solvents or reagents.
Fluorine (-F) Weak AcceptorIntermolecular H-bonding with strong donors; Intramolecular H-bonding with ortho-Hydroxyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is electron-deficient due to the inductive effects of the fluorine atoms and the strong electron-withdrawing nature of the nitrile group. This generally deactivates the ring towards electrophilic aromatic substitution (EAS). lumenlearning.comunizin.org Conversely, this electron deficiency, particularly enhanced by the fluorine substituents, makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for polyfluoroarene compounds. nih.gov

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net The fluorine atoms on the ring are excellent leaving groups for SNAr. Such reactions provide a pathway to replace the fluorine atoms with other functional groups, such as amines, alkoxides, or thiolates. nih.gov The reaction is often facilitated by the presence of electron-withdrawing groups (like the nitrile group) that stabilize the negative charge of the Meisenheimer intermediate. researchgate.net

Regioselectivity and Directing Effects of Substituents

Predicting the outcome of substitution reactions requires analyzing the directing effects of each substituent. These effects are based on a combination of induction (electron withdrawal/donation through sigma bonds) and resonance (electron withdrawal/donation through the pi system). libretexts.org

Hydroxyl (-OH) group: A strongly activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the ring by resonance. unizin.orglibretexts.org

Nitrile (-CN) group: A strongly deactivating group and a meta-director because it withdraws electron density from the ring through both induction and resonance. libretexts.org

Fluorine (-F) atoms: Deactivating due to strong inductive electron withdrawal, but ortho, para-directing because of resonance donation from their lone pairs. unizin.orglibretexts.org

In electrophilic aromatic substitution (EAS) , the powerful activating and ortho, para-directing effect of the hydroxyl group dominates. Therefore, an incoming electrophile would be directed to the positions ortho and para to the -OH group. The position para to the hydroxyl (C5) is already substituted with a fluorine atom. The position ortho to the hydroxyl (C5) is also substituted with a fluorine. The other ortho position (C1, which is the same as C3 due to numbering conventions relative to the nitrile) is substituted with the nitrile group. Thus, substitution would most likely occur at position 5, displacing the fluorine, or at position 3, which is meta to the hydroxyl. Given the competing effects, predicting the precise outcome without experimental data is difficult, but the hydroxyl group's influence is typically paramount.

In nucleophilic aromatic substitution (SNAr) , the reaction occurs at carbon atoms bearing a good leaving group (fluorine) and activated by electron-withdrawing groups. Both C2 and C4 are activated by the para and ortho nitrile group, respectively. The C4 position is further activated by the ortho nitrile group. DFT calculations on similar systems have shown that the LUMO coefficient can be a strong predictor of the site of nucleophilic attack, with the larger coefficient indicating the more electrophilic carbon. mdpi.com In many polyfluoroarenes, substitution preferentially occurs at the para position relative to a strong activating group. nih.gov Therefore, nucleophilic attack is most likely at C4, which is para to the hydroxyl group and activated by the nitrile group.

Table 2: Summary of Substituent Directing Effects

SubstituentPositionInductive EffectResonance EffectOverall Reactivity EffectDirecting Effect
-OH C6WithdrawingDonating (Strong)Activatingortho, para
-CN C1WithdrawingWithdrawingDeactivatingmeta
-F C2, C4Withdrawing (Strong)Donating (Weak)Deactivatingortho, para

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein (halide for halide) or Swarts (chloride/bromide for fluoride) reactions, are fundamental transformations in organic synthesis. youtube.comwikipedia.org In the context of aromatic compounds, the exchange of chlorine or bromine for fluorine is often accomplished using alkali metal fluorides like KF at high temperatures, sometimes in polar aprotic solvents. google.comgoogle.com

Conversely, replacing an aromatic fluorine with another halogen (e.g., chlorine or bromine) is also possible. This type of nucleophilic aromatic substitution can be challenging but can be achieved under specific conditions, often requiring a catalyst. organic-chemistry.org For this compound, the fluorine atoms are activated towards nucleophilic attack. A reaction with a source of chloride or bromide ions under appropriate conditions could potentially lead to a halogen exchange product. The reaction's feasibility would depend on the relative nucleophilicity of the incoming halide and the stability of the C-F versus the new carbon-halogen bond. The differential solubility of the resulting alkali halide salt can be used to drive the reaction to completion, a principle central to the Finkelstein reaction. wikipedia.org

Multi-component Reactions and Cycloadditions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. encyclopedia.pub The varied functional groups of this compound—a nucleophilic phenol, an electrophilic nitrile, and reactive C-F bonds—make it a potential candidate for the design of novel MCRs. For example, the phenolic hydroxyl could react in a sequence initiated by an aldehyde and an amine (a Mannich-type reaction), or the nitrile group could participate in reactions with isocyanides.

Cycloaddition reactions, which form cyclic molecules, are another cornerstone of organic synthesis. organic-chemistry.org These reactions are classified based on the number of pi-electrons involved, such as the [4+2] Diels-Alder or the [4+3] cycloaddition. organic-chemistry.orgnih.gov While the isolated benzene ring of this compound is not a typical diene or dienophile for standard cycloadditions, its derivatives could be designed to participate. For instance, the nitrile group could potentially act as a dipolarophile in 1,3-dipolar cycloadditions to form heterocyclic systems. A related compound, 2,4-difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile, has been used in a biocompatible cyclization reaction with peptides, highlighting the reactivity of this class of molecules in forming cyclic structures. nih.govresearchgate.net

Advanced Spectroscopic and Computational Investigations

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For 2,4-Difluoro-6-hydroxybenzonitrile, with a molecular formula of C₇H₃F₂NO, the exact molecular weight of the molecular ion [M]⁺˙ is 155.02 g/mol .

Under electron impact (EI) ionization, the molecule is expected to undergo a series of characteristic fragmentation reactions. The fragmentation of substituted benzonitriles and phenols typically involves the loss of small, stable neutral molecules or radicals. nih.govsci-hub.st The initial molecular ion is often observed, though its intensity can vary. miamioh.edu

Key fragmentation pathways for this compound would likely include:

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds, leading to a fragment ion [M-CO]⁺˙.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for nitriles, resulting in the [M-HCN]⁺˙ ion. nih.gov

Loss of a Fluorine radical (F•): Cleavage of a carbon-fluorine bond can lead to an [M-F]⁺ fragment.

Sequential Losses: Subsequent losses, such as the elimination of a second fluorine atom or other small molecules from primary fragments, can also occur.

The predicted major fragments are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Formula Lost Neutral(s) Predicted m/z
[C₇H₃F₂NO]⁺˙ (Molecular Ion) - 155
[C₆H₃F₂O]⁺ CN 129
[C₆H₃F₂N]⁺˙ CO 127
[C₇H₃FNO]⁺ F 136

Computational Chemistry Studies

Computational chemistry utilizes computer simulations to solve complex chemical problems, providing a theoretical framework to understand and predict molecular behavior. epstem.net For this compound, these methods offer a deeper understanding of its geometry, electronic landscape, and intramolecular forces.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. epstem.netepstem.net By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to its lowest energy state. dergipark.org.trnih.gov This provides precise theoretical values for bond lengths and angles, which can be compared with experimental data if available.

The optimized geometry reveals the spatial arrangement of atoms. For this compound, key parameters include the lengths of the C-F, C-O, O-H, and C≡N bonds, as well as the angles within the benzene (B151609) ring, which may show slight deviations from a perfect hexagon due to substituent effects.

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Bond/Angle Predicted Value (Å or °)
Bond Length C-CN ~1.44 Å
Bond Length C≡N ~1.16 Å
Bond Length C-OH ~1.35 Å
Bond Length O-H ~0.97 Å
Bond Length C2-F ~1.34 Å
Bond Length C4-F ~1.35 Å
Bond Angle C-C-C (ring) ~118-122°

HOMO-LUMO Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. preprints.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. preprints.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. preprints.org For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, reflecting its electron-donating character. The LUMO is anticipated to be distributed over the cyano group and the aromatic ring, indicating its electron-accepting potential. These orbitals govern the electronic transitions, such as those observed in UV-Vis spectroscopy. chemrxiv.org

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Energy Value (eV)
HOMO Energy ~ -6.8 eV
LUMO Energy ~ -1.5 eV

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In this compound, significant interactions are expected between the lone pairs of the oxygen and fluorine atoms and the antibonding (π) orbitals of the benzene ring. The strength of these interactions is quantified by the second-order perturbation energy, E(2). uni-muenchen.de A higher E(2) value indicates a stronger interaction. Key donor-acceptor interactions include the donation from the oxygen lone pair (LP(O)) to adjacent C-C antibonding orbitals (π(C-C)) and from fluorine lone pairs (LP(F)) to adjacent C-C antibonding orbitals. These interactions are fundamental to understanding the electronic effects of the substituents on the aromatic system. researchgate.net

Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O) π* (C1-C2) High
LP (O) π* (C5-C6) Moderate
LP (F) on C2 π* (C1-C2) Moderate

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra of molecules. chemrxiv.orgrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate a UV-Vis spectrum. chemrxiv.org

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) corresponding to electronic transitions, such as the π→π* transitions characteristic of aromatic systems. researchgate.net Comparing these theoretical spectra with experimentally obtained spectra allows for the validation of the computational method and a more profound understanding of the molecule's electronic structure. nih.gov

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution across a molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

The MESP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas, are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas, are susceptible to nucleophilic attack. dergipark.org.tr

Green: Regions of neutral or near-zero potential. dergipark.org.tr

For this compound, the MESP map is expected to show a significant negative potential (red) around the nitrogen atom of the cyano group and the oxygen atom of the hydroxyl group due to their high electronegativity and lone pairs. researchgate.netresearchgate.net A region of strong positive potential (blue) is expected around the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding. The fluorine atoms will also contribute to the negative potential, while the carbon atoms of the ring will show varying degrees of potential based on the influence of the substituents.

Research Applications and Potential of 2,4 Difluoro 6 Hydroxybenzonitrile

Role as an Intermediate in the Synthesis of Agrochemicals

The benzonitrile (B105546) structural motif is a well-established pharmacophore in the agrochemical industry. The introduction of fluorine atoms into this scaffold can enhance the biological activity, metabolic stability, and uptake of the resulting pesticides. While direct examples of commercial herbicides synthesized from 2,4-Difluoro-6-hydroxybenzonitrile are not prevalent in publicly accessible literature, the use of closely related isomers and derivatives underscores the importance of this class of compounds.

Fluorinated benzonitrile derivatives are critical starting materials for various herbicides. For instance, the related compound 2,6-dichlorobenzonitrile (B3417380) has been used as a precursor in the synthesis of other herbicidally active molecules. Through a halogen exchange reaction, it can be converted to 2,6-difluorobenzonitrile (B137791), which is then further processed to create precursors for potent herbicides like those in the sulfonylurea class. chimia.ch

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy and selectivity of agrochemicals. For benzonitrile-based herbicides, the position and nature of substituents on the phenyl ring are critical. It has been experimentally determined that benzonitriles substituted at the 2 and 6 positions with halogens, such as chlorine or fluorine, exhibit the highest herbicidal activity. researchgate.net

The introduction of fluorine, in particular, can lead to significant changes in herbicidal properties. researchgate.net A case study on the herbicide bentranil (B1668014) (2-phenyl-4H-3,1-benzoxazin-4-one) and its fluorinated analogues revealed that the strategic placement of fluorine atoms could dramatically increase its activity. chimia.chresearchgate.net Specifically, the creation of 'fluorobentranil' (5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one) resulted in a compound with superior broad-leaf weed control. researchgate.net

Furthermore, SAR studies have guided the synthesis of advanced herbicides by using fluorinated building blocks derived from fluorobenzonitriles. Fluoro-substituted anthranilic acids, which can be synthesized from precursors like 2-amino-6-fluorobenzonitrile, are used to create sulfonylurea herbicides. chimia.chresearchgate.net These studies show that the resulting fluorinated sulfonylureas can exhibit improved crop selectivity compared to their non-fluorinated counterparts, a crucial feature for modern agriculture. researchgate.net The electron-withdrawing nature of fluorine can also influence the environmental fate of these molecules, for example, by affecting their susceptibility to photolysis. nih.govacs.org

Utilization in Material Science for Polymer Synthesis

The unique properties conferred by fluorine atoms make this compound and its derivatives attractive monomers for the synthesis of high-performance polymers. These polymers are sought after for applications demanding high thermal stability, chemical resistance, and specific electrical properties.

This compound is a suitable monomer for producing poly(arylene ether benzonitrile)s. The synthesis typically proceeds via a nucleophilic aromatic substitution polycondensation reaction. In this process, the hydroxyl group of one monomer attacks the activated fluorine-substituted carbon on another monomer, displacing the fluoride (B91410) ion and forming an ether linkage. The nitrile group generally remains intact and can be used for subsequent cross-linking reactions to enhance the polymer's mechanical properties.

Research has demonstrated the synthesis of fluorine-terminated poly(arylene ether benzonitrile) hydrophobic oligomers using a difluorobenzonitrile monomer in a step-growth polycondensation. biorxiv.org By controlling the monomer ratio, specific molecular weights can be targeted. These oligomers can then be reacted with hydrophilic oligomers to create multiblock copolymers with highly developed phase-separated morphologies, which are particularly useful for applications like fuel cell membranes. biorxiv.org

The incorporation of fluorine into a polymer backbone has profound effects on the material's properties. The high electronegativity and strength of the carbon-fluorine bond lead to several desirable characteristics.

Key Properties Influenced by Fluorine Substitution:

Property Impact of Fluorine Substitution
Thermal Stability Increased, due to the high bond energy of the C-F bond.
Chemical Resistance Enhanced inertness towards a wide range of chemicals and solvents.
Surface Energy Lowered, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.
Dielectric Constant Reduced, making them excellent materials for electrical insulation and electronics.
Mechanical Properties Can be tailored. For example, partial fluorination can improve flexibility and processability compared to perfluorinated polymers like PTFE. chimia.ch

| Solubility | Generally decreased in common solvents, though this can be tuned. Partially fluorinated polymers often retain solubility for easier processing. |

These properties make fluorinated polymers valuable in a wide array of advanced applications, including coatings, membranes for separation processes, lithium batteries, and flexible electronics. nih.gov

Precursor for Optically Active Antifungal Azoles and Related Pharmaceutical Intermediates

The 2,4-difluorophenyl group is a cornerstone structural motif in a significant class of modern antifungal drugs known as azoles. These drugs function by inhibiting the fungal enzyme cytochrome P450 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov this compound represents a key starting material for creating this essential 2,4-difluorophenyl moiety in these complex pharmaceutical molecules.

Numerous potent, optically active antifungal azoles incorporating the 2,4-difluorophenyl group have been synthesized and evaluated. For example, a series of (2R,3S)-2-(2,4-difluorophenyl)-3-(tetrazol-yl)-1-(1,2,4-triazol-1-yl)-butan-2-ol derivatives have shown significant antifungal activity against a variety of fungal pathogens, including resistant strains of Candida albicans. researchgate.net In some cases, the activity of these synthetic azoles was comparable or superior to existing drugs like itraconazole (B105839) and fluconazole. researchgate.net

Other research has focused on synthesizing polysulfide derivatives of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, which also demonstrated potent antifungal activity against candidosis in animal models. chimia.ch The consistent presence of the 2,4-difluorophenyl group across these diverse and highly active antifungal agents highlights the critical role of precursors like this compound in the development of new and more effective treatments for invasive fungal infections. nih.govacs.orgresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2,6-dichlorobenzonitrile
2,6-difluorobenzonitrile
2-amino-6-fluorobenzonitrile
2,4-difluorobenzoic acid
2,4-difluorobenzoylthiourea
bromoxynil (B128292)
ioxynil
dichlobenil (B1670455)
bentranil
5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one ('fluorobentranil')
(2R,3S)-2-(2,4-difluorophenyl)-3-(tetrazol-yl)-1-(1,2,4-triazol-1-yl)-butan-2-ol
itraconazole
fluconazole
(2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol
Poly(arylene ether benzonitrile)

Emerging Applications in Chemical Sensing and Molecular Recognition

The unique molecular architecture of this compound, featuring a combination of hydroxyl (-OH), nitrile (-C≡N), and difluoro-substituted phenyl groups, positions it as a promising candidate for applications in chemical sensing and molecular recognition. While direct research on this specific compound as a chemosensor is still emerging, the individual functional groups are well-known for their roles in detecting various analytes. The hydroxyl group can act as a proton donor and a hydrogen bond donor/acceptor site, while the nitrile group and the electron-rich phenyl ring, modulated by the electron-withdrawing fluorine atoms, can participate in various non-covalent interactions.

The principle often relies on a detectable change in a physical property, such as color (colorimetric sensing) or fluorescence, upon interaction with a target analyte. For instance, related hydrazone-based chemosensors containing hydroxyl groups have been developed for the selective colorimetric detection of metal ions like copper(II) (Cu²⁺). google.comrsc.org In these systems, the interaction between the sensor molecule and the metal ion alters the electronic properties of the molecule, leading to a visible color change. rsc.org

Similarly, fluorinated aromatic compounds are integral to the design of sensors for anions, such as fluoride (F⁻). researchgate.netfrontiersin.org The deprotonation of an N-H or O-H group on the sensor by the highly basic fluoride anion can trigger a significant colorimetric or fluorometric response. frontiersin.org The fluorine atoms on the this compound ring can influence the acidity of the hydroxyl proton, potentially enhancing its sensitivity and selectivity towards specific anions. Furthermore, the incorporation of fluorine atoms into conjugated polymers has been shown to be a successful strategy for creating highly sensitive gas sensors for molecules like ammonia (B1221849) (NH₃), where interactions lead to measurable changes in the material's electronic properties. nih.gov

The table below summarizes the potential sensing applications based on the functional components of this compound and examples from related compound classes.

Functional Group(s)Potential AnalyteSensing MechanismExample from Related Compounds
Hydroxyl Group (-OH) Metal Cations (e.g., Cu²⁺)Complexation leading to a change in the electronic structure, resulting in a colorimetric or fluorescent signal. google.comrsc.orgHydrazone-based sensors with hydroxyl moieties detect Cu²⁺ through a distinct color change. rsc.org
Hydroxyl Group (-OH) & Fluorinated Ring Anions (e.g., F⁻, CN⁻)Hydrogen bonding or deprotonation of the hydroxyl group by the anion, causing a shift in absorption or emission spectra. researchgate.netfrontiersin.orgAminobenzodifuranone dyes change color upon deprotonation by fluoride ions. frontiersin.org Triarylborane naphthalimides selectively detect F⁻ and CN⁻. rsc.org
Difluorinated Phenyl Ring Gases (e.g., NH₃)Hydrogen bonding and electrostatic interactions between the fluorinated backbone and gas molecules, altering electronic properties. nih.govOrganic thin-film transistors with fluorinated polymers show high sensitivity to ammonia gas. nih.gov

These examples highlight the untapped potential of this compound in the development of new selective and sensitive chemosensors.

Future Research Directions in Synthetic Chemistry and Applied Sciences

The versatile structure of this compound makes it a valuable platform for future research across synthetic chemistry and various applied sciences. Current research has established its role as a key intermediate, but significant opportunities exist for innovation in its synthesis and for the expansion of its applications.

Applied Sciences: In applied fields, the compound serves as a foundational building block with considerable potential in medicine, agriculture, and materials science.

Medicinal Chemistry: The presence of the difluorophenyl motif is a common feature in many modern pharmaceuticals, as fluorine can enhance metabolic stability, binding affinity, and bioavailability. This compound is noted as a key building block for fluorine-containing drugs, including potential anticancer and antiviral agents. gneechem.com Future work will involve using this compound as a scaffold to design and synthesize novel therapeutic candidates.

Agrochemicals: Similar to its role in pharmaceuticals, this compound is a valuable intermediate for creating new pesticides. gneechem.com Research can be directed towards synthesizing novel herbicides and fungicides with improved efficacy and selectivity, leveraging the unique electronic and steric properties imparted by the difluoro-hydroxybenzonitrile core.

Materials Science: The compound's properties make it an attractive monomer for high-performance materials. The fluorine atoms can enhance thermal stability and chemical resistance in polymers. gneechem.com Furthermore, its structural similarity to other cyanophenols used in liquid crystal displays suggests a significant opportunity. Research into the synthesis of liquid crystals derived from this compound could lead to new materials for advanced display technologies. google.com

The following table outlines potential future research directions for this compound.

Research AreaObjectivePotential Impact
Synthetic Chemistry Develop high-yield, scalable, and green synthesis routes. researchgate.netgoogle.comIncreased availability and reduced cost for research and industrial applications.
Medicinal Chemistry Design and synthesize novel drug candidates for cancer, viral infections, and other diseases. gneechem.comDevelopment of new therapeutics with enhanced pharmacological properties.
Agrochemicals Create new, more effective, and selective herbicides and fungicides. gneechem.comImproved crop protection and food security.
Materials Science Synthesize novel high-performance polymers and liquid crystals. google.comgneechem.comCreation of advanced materials for electronics, displays, and other high-tech applications with improved stability.

Toxicological and Environmental Considerations in Research

Hazard Identification and Classification (for research handling purposes)

Nitrile Group (-C≡N): Organic nitriles are recognized for their potential toxicity. They can be metabolized to release cyanide ions, interfering with cellular respiration. Consequently, they are often classified as toxic via inhalation, dermal contact, and ingestion. cornell.edunoaa.gov Incomplete combustion of nitriles can also produce highly toxic hydrogen cyanide gas. noaa.gov

Fluorinated Phenolic Ring: The phenolic group can cause severe skin and eye irritation or burns. nj.govepa.govfishersci.com The presence of two fluorine atoms on the aromatic ring increases the compound's stability and may enhance its environmental persistence. nih.govnih.gov Fluorinated organic compounds as a class can present environmental and toxicological concerns. nih.govnj.gov

Based on these functional groups, the compound is expected to be a solid irritant that is toxic if inhaled, ingested, or absorbed through the skin.

Table 1: Predicted Hazard Profile of 2,4-Difluoro-6-hydroxybenzonitrile

Hazard Class Predicted Hazard Statement Basis (Functional Group) Potential GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or Harmful if swallowed, in contact with skin, or if inhaled. Nitrile (-CN) 💀 (Skull and Crossbones) or ❗ (Exclamation Mark)
Skin Corrosion/Irritation Causes skin irritation or severe burns. Phenol (B47542) (-OH) corrosive (Corrosion) or ❗ (Exclamation Mark)
Serious Eye Damage/Irritation Causes serious eye damage or irritation. Phenol (-OH) corrosive (Corrosion) or ❗ (Exclamation Mark)
Hazardous to the Aquatic Environment May be harmful or toxic to aquatic life with long-lasting effects. Fluorinated Aromatic 환경 (Environment)

Safe Handling and Laboratory Practices

Given the predicted hazards, strict adherence to safety protocols is essential when handling this compound, which is typically a powdered solid. sigmaaldrich.comthermofisher.com Researchers must assume the compound is toxic and irritant and take measures to prevent all routes of exposure. nih.gov

Engineering Controls:

Ventilation: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne particles. usu.eduuwlax.edu

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical safety goggles are mandatory. usu.edu A face shield should also be worn when there is a risk of splashing or dust generation. windows.net

Skin Protection: A lab coat must be worn, with sleeves fully extended. Chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but should be changed immediately upon contamination. nih.gov

Hand Washing: Hands must be washed thoroughly with soap and water after handling the chemical, after removing gloves, and before leaving the laboratory. usu.edu

Storage and General Practices:

Storage: The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. iastate.edubu.edu It should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases. iastate.edufishersci.com

Housekeeping: Work areas should be kept clean and uncluttered. Any spills must be cleaned up promptly and appropriately, using spill kits designed for chemical powders. usu.edu

Avoidance of Ingestion: Eating, drinking, and applying cosmetics are strictly prohibited in areas where chemicals are handled. usu.edu

Table 2: Summary of Safe Handling Practices

Precaution Category Recommended Action Rationale
Engineering Controls Use a certified chemical fume hood for all manipulations. Prevents inhalation of toxic dust.
Eye Protection Wear chemical safety goggles and a face shield. Protects eyes from dust and splashes.
Hand Protection Wear chemical-resistant nitrile gloves. Prevents dermal absorption of the toxic compound.
Body Protection Wear a buttoned lab coat. Protects skin from contamination.
Storage Store in a sealed container in a cool, dry, ventilated area away from incompatibles. Ensures chemical stability and prevents hazardous reactions.
Spill Response Use appropriate spill kit for solid chemical cleanup; avoid raising dust. Minimizes exposure and environmental contamination.
General Hygiene Do not eat or drink in the lab; wash hands frequently. Prevents accidental ingestion.

Waste Management and Disposal Protocols in Research Settings

As a fluorinated organic compound, this compound must be disposed of as hazardous waste according to institutional and regulatory guidelines. The primary rule is the strict segregation of halogenated waste from non-halogenated waste streams. illinois.edubucknell.edu

Disposal Protocol:

Segregation: All waste containing this compound, including residual powder, contaminated lab supplies (e.g., weigh boats, pipette tips), and reaction solutions, must be collected in a dedicated "Halogenated Organic Waste" container. bucknell.eduuakron.edu

Container: The waste container must be made of a compatible material, be in good condition, and have a tightly sealing lid. illinois.edu It must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Halogenated Organic Waste," listing this compound as a component). illinois.edu

Storage: The waste container should be kept closed except when adding waste and stored in a designated Satellite Accumulation Area within the laboratory. illinois.edu

Disposal: When the container is full, a pickup should be arranged through the institution's Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration or other approved methods for halogenated waste. oc-praktikum.deepa.gov Under no circumstances should this chemical or its waste be disposed of down the drain. illinois.edu

Table 3: Research Waste Disposal Protocol

Step Action Justification
1. Collection Place all contaminated materials into a designated "Halogenated Organic Waste" container. Prevents cross-contamination of waste streams and ensures proper treatment. Halogenated waste requires specific disposal methods (e.g., high-temperature incineration) and is more costly to manage. illinois.eduoc-praktikum.de
2. Labeling Clearly label the container with "Hazardous Waste," the specific chemical name(s), and the halogenated nature. Ensures compliance with regulations and informs waste handlers of the container's contents and associated hazards. illinois.edu
3. Storage Keep the waste container sealed and in a designated Satellite Accumulation Area. Prevents spills, leaks, and fugitive emissions into the laboratory environment. illinois.edu
4. Final Disposal Arrange for collection by the institution's certified hazardous waste disposal service. Ensures the waste is transported and destroyed in an environmentally sound and legally compliant manner. epa.gov

Environmental Fate and Degradation Studies (academic perspective, e.g., theoretical models)

Specific experimental studies on the environmental fate and degradation of this compound are not widely documented. However, a theoretical assessment can be made based on its structure. The compound's behavior in the environment is likely dictated by the high stability of the carbon-fluorine bond and the reactivity of the nitrile and phenol groups.

Persistence and Bioaccumulation: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated aromatic compounds generally resistant to both biotic and abiotic degradation. nih.govacademie-sciences.fr This suggests that this compound could be persistent in the environment. researchgate.netyoutube.com Its potential to bioaccumulate would depend on its partitioning behavior in soil and water. nih.gov

Degradation Pathways:

Microbial Degradation: While microorganisms are known to degrade a wide variety of aromatic compounds, halogenated substances pose a greater challenge. nih.gov The degradation of benzonitrile (B105546) herbicides like bromoxynil (B128292) is known to occur, but the pathways are specific and can lead to the formation of persistent metabolites. nih.gov Anaerobic degradation of fluorinated aromatics has been observed but is often slow and highly dependent on the specific isomer and the presence of suitable microbial communities and electron acceptors. nih.gov Complete mineralization would require both dehalogenation (removal of fluorine) and breakdown of the aromatic ring, which are energetically demanding processes. nih.gov

Photolysis: Sunlight can induce the degradation of organic compounds in surface waters. researchgate.net However, studies on other fluorinated pharmaceuticals and pesticides show that photolysis can be slow and may lead to the formation of other stable, fluorinated photoproducts rather than complete mineralization to fluoride (B91410) ions. nih.govnih.gov

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate. numberanalytics.com However, under typical environmental pH conditions (pH 5-9), this process may be slow. The C-F bonds are generally stable to hydrolysis. acs.org

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.